molecular formula C3HF5 B1214718 (Z)-1,2,3,3,3-Pentafluoropropene CAS No. 2252-83-7

(Z)-1,2,3,3,3-Pentafluoropropene

Cat. No.: B1214718
CAS No.: 2252-83-7
M. Wt: 132.03 g/mol
InChI Key: DMUPYMORYHFFCT-UHFFFAOYSA-N
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Description

(Z)-1,2,3,3,3-Pentafluoropropene is a fluorinated olefin with the molecular formula C3H2F5 This compound is characterized by the presence of five fluorine atoms attached to a three-carbon chain, with a double bond between the first and second carbon atoms The (Z) configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-1,2,3,3,3-Pentafluoropropene can be synthesized through several methods. One common approach involves the dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane. This reaction typically requires a strong base, such as potassium hydroxide, and is conducted under elevated temperatures to facilitate the elimination of hydrogen fluoride.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale dehydrofluorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of hydrogen fluoride. The product is then purified through distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (Z)-1,2,3,3,3-Pentafluoropropene undergoes various chemical reactions, including:

    Addition Reactions: The double bond in this compound makes it susceptible to addition reactions with halogens, hydrogen halides, and other electrophiles.

    Substitution Reactions: Fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Polymerization: This compound can undergo polymerization to form fluorinated polymers with unique properties.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine can be added to this compound in the presence of a catalyst such as iron(III) chloride.

    Hydrohalogenation: Hydrogen chloride or hydrogen bromide can add across the double bond under acidic conditions.

    Polymerization: Initiators such as peroxides or azo compounds are used to start the polymerization process.

Major Products Formed:

    Dihalogenated Compounds: Addition of halogens results in the formation of dihalogenated derivatives.

    Halogenated Alkanes: Hydrohalogenation yields halogenated alkanes.

    Fluorinated Polymers: Polymerization produces high-performance fluorinated polymers.

Scientific Research Applications

(Z)-1,2,3,3,3-Pentafluoropropene has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which are valued for their chemical resistance and thermal stability.

    Biology: Research is ongoing into its potential use as a reagent in biochemical assays and as a building block for biologically active compounds.

    Medicine: Its derivatives are being explored for use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.

    Industry: It is used in the production of refrigerants and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-1,2,3,3,3-Pentafluoropropene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and allows it to participate in a range of chemical reactions. The double bond provides a site for electrophilic addition, while the fluorine atoms can engage in hydrogen bonding and other interactions with biological molecules. These properties make it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

    1,1,1,2,3,3-Hexafluoropropane: A precursor in the synthesis of (Z)-1,2,3,3,3-Pentafluoropropene.

    1,1,1,3,3-Pentafluoropropane: Another fluorinated propane derivative with different reactivity.

    Trifluoropropene: A simpler fluorinated olefin with fewer fluorine atoms.

Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms and the (Z) configuration of the double bond. This configuration imparts distinct chemical properties, such as higher reactivity in addition reactions and the ability to form specific stereoisomers. Its high fluorine content also contributes to its chemical stability and resistance to degradation.

Properties

IUPAC Name

(Z)-1,2,3,3,3-pentafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF5/c4-1-2(5)3(6,7)8/h1H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUPYMORYHFFCT-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\F)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027281
Record name (1Z)-1,2,3,3,3-Pentafluoro-1-propene
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Molecular Weight

132.03 g/mol
Source PubChem
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CAS No.

5528-43-8, 2252-83-7
Record name (1Z)-1,2,3,3,3-Pentafluoro-1-propene
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Record name 1-Propene, 1,2,3,3,3-pentafluoro-
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Record name (Z)-1,2,3,3,3-Pentafluoropropene
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Record name 1-Propene, 1,2,3,3,3-pentafluoro-
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Record name (1Z)-1,2,3,3,3-Pentafluoro-1-propene
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Record name (Z)-1,2,3,3,3-pentafluoropropene
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Record name 1H-Pentafluoroprop-1-ene
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Synthesis routes and methods

Procedure details

According to a particularly preferred embodiment (FIG. 1) of the invention, (i) hexafluoropropylene (1) is reacted continuously with hydrogen (2) in the gas phase in a superstoichiometric amount, in an adiabatic reactor (100), in the presence of a catalyst, to give 1,1,1,2,3,3-hexafluoropropane, and a portion (13) of the gaseous output stream resulting from this reaction is recycled; (ii) the nonrecycled part (3) of the output stream resulting from stage (i), comprising 1,1,1,2,3,3-hexafluoropropane, is reacted with potassium hydroxide (4) present in an aqueous reaction medium (200), in an amount of between 20 and 75% by weight and preferably of between 55 and 70% by weight, with respect to the weight of the water and KOH mixture of the reaction medium, maintained at a temperature of between 80 and 180° C., preferably of between 145 and 165° C., to give 1,2,3,3,3-pentafluoro-1-propene and potassium fluoride; (iii) the 1,2,3,3,3-pentafluoro-1-propene (6) obtained in stage (ii) is reacted with hydrogen (2) in the gas phase in a superstoichiometric amount, in an adiabatic reactor (300), in the presence of a catalyst, to give 1,1,1,2,3-penta-fluoropropane and a portion (14) of the gaseous output stream resulting from this reaction is recycled; (iv) the nonrecycled portion (7) of the output stream resulting from stage (iii), comprising 1,1,1,2,3-pentafluoropropane, is subjected to a purification stage (400) in order to remove impurities (8) and thus to obtain 1,1,1,2,3-pentafluoropropane, with a purity preferably of greater than 98% by weight; (v) the 1,1,1,2,3-pentafluoropropane obtained after the purification of stage (iv) is reacted with potassium hydroxide (4) present in an aqueous reaction medium (500), in an amount of between 20 and 75% by weight and preferably of between 55 and 70% by weight, with respect to the weight of the water and KOH mixture of the reaction medium, maintained at a temperature of between 80 and 180° C., preferably of between 145 and 165° C., to give 2,3,3,3-tetrafluoro-1-propene and potassium fluoride; and (vi) the gas stream (9) resulting from the dehydrofluorination stage (v), comprising HFO-1234yf, the unreacted HFC-245eb and the by products, is subjected to a purification stage (600) in order to obtain HFO-1234yf (12) having a purity of greater than 99.5% by weight, preferably of greater than 99.8% by weight. The light by products (10) separated from HFO-1234yf can be subjected to a treatment and the unreacted HFC-245eb (11) can be recycled in (500).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-1,2,3,3,3-Pentafluoropropene
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(Z)-1,2,3,3,3-Pentafluoropropene
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(Z)-1,2,3,3,3-Pentafluoropropene
Reactant of Route 4
(Z)-1,2,3,3,3-Pentafluoropropene
Reactant of Route 5
(Z)-1,2,3,3,3-Pentafluoropropene
Reactant of Route 6
(Z)-1,2,3,3,3-Pentafluoropropene

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